molecular formula C8H18ClN B1520397 1-Methylcycloheptan-1-amine hydrochloride CAS No. 98486-55-6

1-Methylcycloheptan-1-amine hydrochloride

Cat. No. B1520397
CAS RN: 98486-55-6
M. Wt: 163.69 g/mol
InChI Key: PYAQPESIQXDACK-UHFFFAOYSA-N
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Description

1-Methylcycloheptan-1-amine hydrochloride, also known as 1-amino-1-methylcycloheptane hydrochloride, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of 1-Methylcycloheptan-1-amine hydrochloride is 163.69 . The InChI code for this compound is 1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H .


Physical And Chemical Properties Analysis

1-Methylcycloheptan-1-amine hydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Amination of Methylcyclohexane : A study by Kovavic and Chaudhary (1967) detailed the amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane, a compound closely related to 1-Methylcycloheptan-1-amine. This process, involving trichloramine and aluminum chloride, highlighted a practical system for direct amination of t-alkanes, which could be relevant for the synthesis of 1-Methylcycloheptan-1-amine hydrochloride (Kovavic & Chaudhary, 1967).

  • Organocatalysis in Aldol Reactions : Wu et al. (2009) described the use of tetrapeptides, containing a terminated primary amine, in catalyzing aldol reactions. These findings suggest potential applications of 1-Methylcycloheptan-1-amine hydrochloride in organocatalysis, given its primary amine structure (Wu et al., 2009).

  • Cyclopropane Ring-Opening : Lifchits and Charette (2008) discussed a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. The methodology preserved enantiomeric purity and was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, demonstrating a potential application area for 1-Methylcycloheptan-1-amine hydrochloride (Lifchits & Charette, 2008).

Chemical Properties and Reactions

  • Reactivity and Stability Studies : Research by Kirby et al. (2001) on twisted amides provides insights into the reactivity and stability of amide structures, which could be relevant for understanding the properties of 1-Methylcycloheptan-1-amine hydrochloride (Kirby et al., 2001).

  • Cyclomerization Reactions : Mori and Maeda (1997) studied the photochemical properties of amino-linked bichromophoric anthracenes, including cyclomerization reactions. Such studies can provide valuable information on the photochemical behavior of compounds like 1-Methylcycloheptan-1-amine hydrochloride (Mori & Maeda, 1997).

Safety and Hazards

The safety information for 1-Methylcycloheptan-1-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylcycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQPESIQXDACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcycloheptan-1-amine hydrochloride

CAS RN

98486-55-6
Record name Cycloheptanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98486-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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